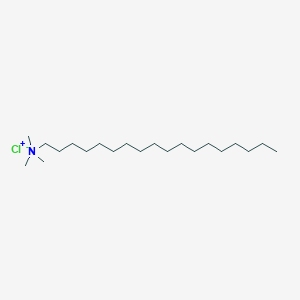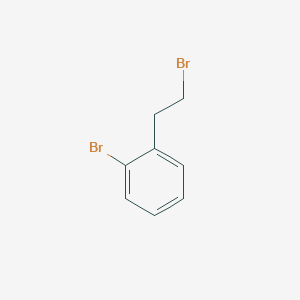
1-Bromo-2-(2-bromoethyl)benzene
概要
説明
1-Bromo-2-(2-bromoethyl)benzene is a brominated derivative of benzene. It is an organic compound that contains a benzene ring substituted with two bromine atoms .
Synthesis Analysis
The synthesis of 1-Bromo-2-(2-bromoethyl)benzene involves the reaction of benzene with bromine. The halogen-lithium exchange reaction between n-butyllithium and 1-bromo-2-(2-bromoethyl)benzene has been well studied . The resulting aryllithium derivative is stable for >1h when generated at -95 to -100 oC in diethyl ether/hexane and can be trapped with electrophiles .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-(2-bromoethyl)benzene is C8H8Br2. It has an average mass of 263.957 Da and a monoisotopic mass of 261.899261 Da .Chemical Reactions Analysis
The aryllithium species generated from 1-bromo-2-(2-bromoethyl)benzene undergoes a dramatic solvent effect on stability and reaction kinetics between diethyl ether and THF as the reaction medium . The intermediate undergoes instantaneous intramolecular cyclization to afford benzocyclobutene when the reaction is conducted in a THF/hexane mixture .Physical And Chemical Properties Analysis
1-Bromo-2-(2-bromoethyl)benzene is a colorless liquid, although older samples can appear yellow . It has a molecular weight of 263.96 g/mol .科学的研究の応用
1. Controlled Radical Polymerization of Styrene
- Application Summary: “1-Bromo-2-(2-bromoethyl)benzene” is used in controlled radical polymerization of styrene .
- Methods of Application: The compound acts as an initiator in the polymerization process . The exact procedures and technical details would depend on the specific experimental setup.
- Results or Outcomes: The outcome of this process is the formation of polystyrene . The exact results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions.
2. Preparation of Phenelzine
- Application Summary: “1-Bromo-2-(2-bromoethyl)benzene” is used in the preparation of phenelzine, a medication used to treat depression .
- Methods of Application: The compound reacts with hydrazine to produce phenelzine . The exact procedures and technical details would depend on the specific experimental setup.
- Results or Outcomes: The outcome of this process is the formation of phenelzine . The exact results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions.
3. Flame Retardant
- Application Summary: “1-Bromo-2-(2-bromoethyl)benzene” finds application as a flame retardant .
- Methods of Application: The compound can be incorporated into materials to enhance their resistance to ignition, reduce flame spread, suppress smoke production, and prevent the formation of toxic gases .
- Results or Outcomes: The outcome of this application is the production of materials with improved fire safety properties . The exact results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions.
4. Synthesis of 1-(2’-Ethylphenyl)ethanol
- Application Summary: “1-Bromo-2-(2-bromoethyl)benzene” can be used in the synthesis of 1-(2’-ethylphenyl)ethanol .
- Results or Outcomes: The outcome of this process is the formation of 1-(2’-ethylphenyl)ethanol . The exact results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions.
5. Synthesis of N-Benzyl-P-(2-Ethylphenyl)-P-Phenylphosphinic Amide
- Application Summary: “1-Bromo-2-(2-bromoethyl)benzene” can be used in the synthesis of N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide .
- Results or Outcomes: The outcome of this process is the formation of N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide . The exact results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions.
6. Synthesis of 4-(Isopropyldimethylsilyl)-2-(2-Ethylphenyl)pyridine
- Application Summary: “1-Bromo-2-(2-bromoethyl)benzene” can be used in the synthesis of 4-(isopropyldimethylsilyl)-2-(2-ethylphenyl)pyridine .
- Results or Outcomes: The outcome of this process is the formation of 4-(isopropyldimethylsilyl)-2-(2-ethylphenyl)pyridine . The exact results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions.
7. Synthesis of 5-Amino-2’-Ethyl-Biphenyl-2-Ol
- Application Summary: “1-Bromo-2-(2-bromoethyl)benzene” can be used in the synthesis of 5-amino-2’-ethyl-biphenyl-2-ol .
- Results or Outcomes: The outcome of this process is the formation of 5-amino-2’-ethyl-biphenyl-2-ol . The exact results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions.
8. Asymmetric Esterification of Benzoic Acid
- Application Summary: “1-Bromo-2-(2-bromoethyl)benzene” has been employed in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .
- Results or Outcomes: The outcome of this process is the formation of an asymmetric ester . The exact results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions.
9. Synthesis of Bromine Terminated Polyp-Methoxystyrene and Polystyrene
- Application Summary: “1-Bromo-2-(2-bromoethyl)benzene” is used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
- Results or Outcomes: The outcome of this process is the formation of bromine terminated polyp-methoxystyrene and polystyrene . The exact results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions.
Safety And Hazards
将来の方向性
The future directions of 1-Bromo-2-(2-bromoethyl)benzene research could involve further exploration of its reactivity and stability under various conditions. The dramatic solvent effect observed in the halogen-lithium exchange reaction presents an interesting area for further study . Additionally, the role of electron-withdrawing groups in stabilizing adjacent negative charge could be explored in more depth .
特性
IUPAC Name |
1-bromo-2-(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGOFYNHMCFJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910311 | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-bromoethyl)benzene | |
CAS RN |
1074-15-3 | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1074-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(2-bromoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


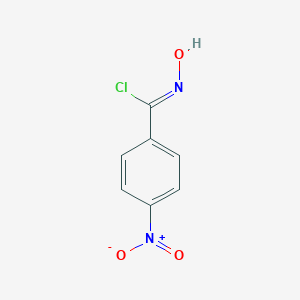
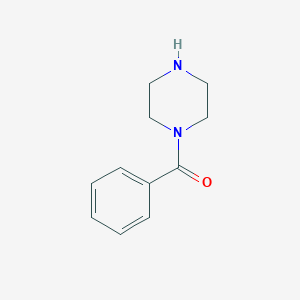
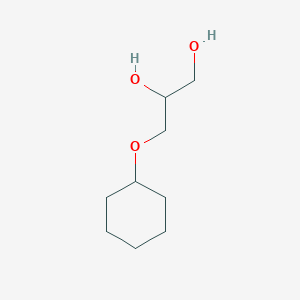
![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)
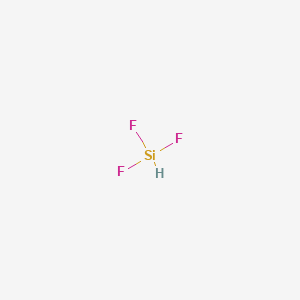
![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)
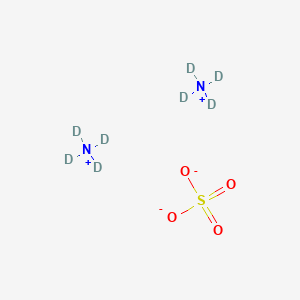
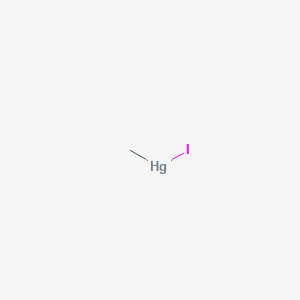
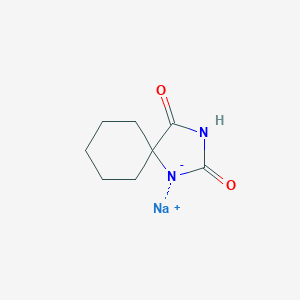
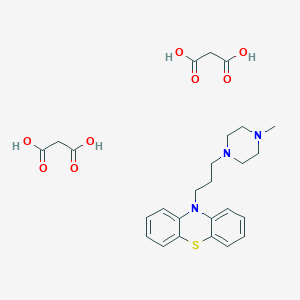
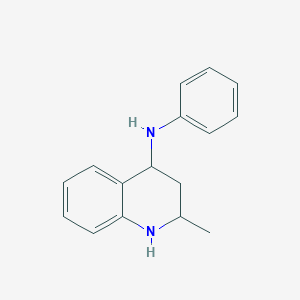
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
